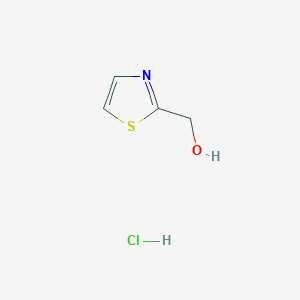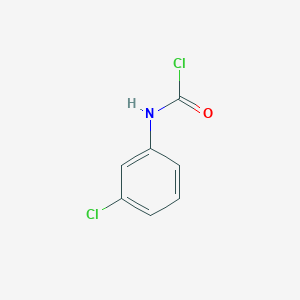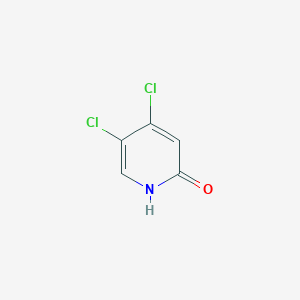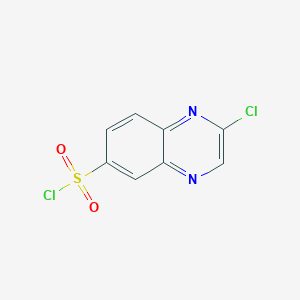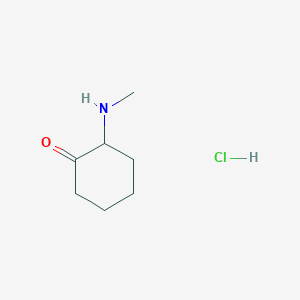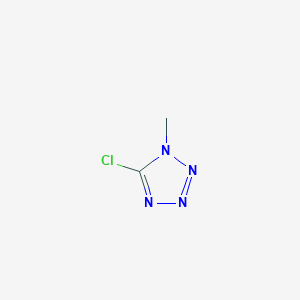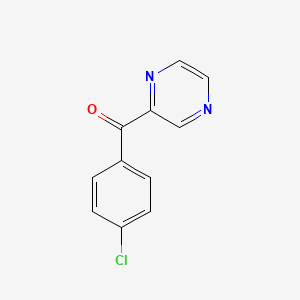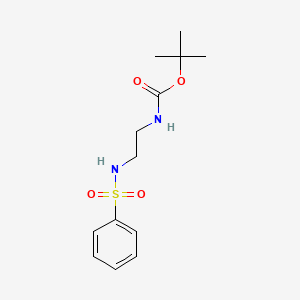![molecular formula C6H5ClN4 B1357910 4-Chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine CAS No. 30129-53-4](/img/structure/B1357910.png)
4-Chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine
Vue d'ensemble
Description
4-Chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine is a novel compound that was prepared by a rational and short two-step synthesis from commercially available ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate . It is a convenient intermediate for various disubstituted 1-methyl-1H-pyrazolo[3,4-d]pyrimidines, which may be of interest as substances with useful pharmacological properties .
Synthesis Analysis
The compound was synthesized via its precursor 6-(chloromethyl)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one . The structure of the synthesized compounds was fully confirmed by elemental analysis, high-resolution mass-spectrometry, 1H, 13C-NMR, and IR spectroscopy .Molecular Structure Analysis
The molecular structure of the compound was established by elemental analysis, high-resolution mass-spectrometry, 1H, 13C-NMR, and IR spectroscopy .Chemical Reactions Analysis
The compound is a convenient intermediate for various disubstituted 1-methyl-1H-pyrazolo[3,4-d]pyrimidines .Applications De Recherche Scientifique
Chemical Synthesis and Structural Analysis
4-Chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine serves as a key intermediate in the synthesis of various disubstituted pyrazolo[3,4-d]pyrimidines, which have potential pharmacological properties. Ogurtsov and Rakitin (2021) have highlighted its use in a rational and short two-step synthesis process, originating from commercially available compounds. This derivative has been structurally characterized by elemental analysis, mass spectrometry, and NMR spectroscopy (Ogurtsov & Rakitin, 2021).
Pharmaceutical Research
In pharmaceutical research, 4-Chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine derivatives have been explored for various activities. Ugarkar et al. (1984) synthesized pyrazolo[3,4-d]pyrimidine-4(5H)-selone nucleosides as potential antiparasitic agents, showing significant activity against certain viruses and tumor cells in vitro (Ugarkar et al., 1984). Another study by Harden, Quinn, and Scammells (1991) focused on pyrazolo[3,4-d]pyrimidine analogues of 1-methylisoguanosine, which exhibited A1 adenosine receptor affinity, indicating potential for neurological applications (Harden, Quinn, & Scammells, 1991).
Anti-Inflammatory Applications
Kota et al. (2011) investigated the synthesis of novel pyrazolo[3,4-d] pyrimidines for anti-inflammatory activity. They synthesized 4-(4-substituted benzoylamino) pyrazolo[3,4-d]pyrimidines, finding that certain derivatives showed appreciable anti-inflammatory effects (Kota et al., 2011).
Antimicrobial Research
Several studies have demonstrated the antimicrobial potential of 4-Chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine derivatives. Beyzaei et al. (2017) synthesized new 6-substituted 4-amino-pyrazolo[3,4-d]pyrimidine derivatives, which showed inhibitory properties against various pathogenic bacteria (Beyzaei et al., 2017). Similarly, Eweas et al. (2011) synthesized new pyrazolo[3,4-d]pyrimidine derivatives with moderate to strong anti-microbial activity [(Eweas et al., 2011)](https://consensus.app/papers/synthesis-evaluation-modeling-pyrazolo34dpyrimidine-eweas/0e4f71a699e95972ba42af6c47d723f2/?utm_source=chatgpt).
Cancer Research
In cancer research, several derivatives of 4-Chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine have shown promising results. Rahmouni et al. (2016) synthesized a series of pyrazolopyrimidines derivatives, which exhibited anticancer and anti-5-lipoxygenase activities, highlighting their potential as therapeutic agents (Rahmouni et al., 2016). Kandeel et al. (2012) designed and synthesized a new series of pyrazolo[3,4-d]pyrimidines, with some compounds demonstrating potent antitumor activity on different cell lines (Kandeel et al., 2012).
Herbicidal Applications
Luo et al. (2017) synthesized a series of pyrazolo[3,4-d]pyrimidine derivatives with herbicidal activity. These compounds showed good inhibition activities against certain plants, suggesting their potential use in agriculture (Luo et al., 2017).
Propriétés
IUPAC Name |
4-chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN4/c1-3-9-5(7)4-2-8-11-6(4)10-3/h2H,1H3,(H,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWBUPPWTPDJDHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2)C(=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60609851 | |
| Record name | 4-Chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60609851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine | |
CAS RN |
30129-53-4 | |
| Record name | 4-Chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60609851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


